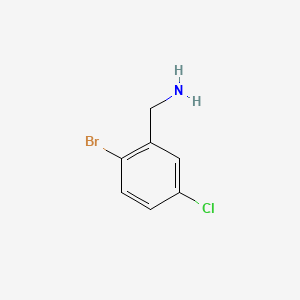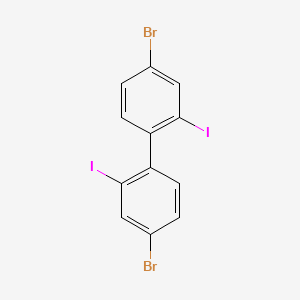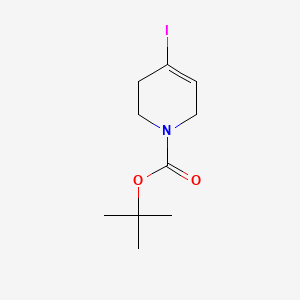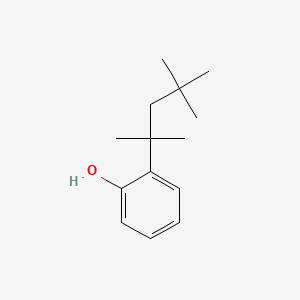
15(S)-15-Méthyl prostaglandine F2alpha ester isopropylique
Vue d'ensemble
Description
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is used primarily in the field of ophthalmology for the treatment of glaucoma and ocular hypertension. It works by reducing intraocular pressure, which is a major risk factor for glaucoma.
Applications De Recherche Scientifique
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure.
Industry: Used in the formulation of ophthalmic solutions and other pharmaceutical products[][5].
Mécanisme D'action
Target of Action
The primary target of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is the FP prostanoid receptor . This receptor plays a crucial role in regulating intraocular pressure .
Mode of Action
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and a selective FP prostanoid receptor agonist . It demonstrates full agonism and high selectivity at the prostanoid receptor, which results in a higher efficacy in reducing intraocular pressure .
Biochemical Pathways
Prostaglandins are thought to stimulate the synthesis of matrix metalloproteinases . These enzymes subsequently dissolve the extracellular matrix of the ciliary muscle, thus reducing intraocular pressure by enhancing uveoscleral outflow .
Pharmacokinetics
The first approach to render prostaglandins suitable for glaucoma treatment was esterification of the carboxylic acid to improve the bioavailability . This process significantly increased the bioavailability of the compound .
Result of Action
The result of the action of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is a significant reduction in intraocular pressure . This is achieved through its interaction with the FP prostanoid receptor and the subsequent enhancement of uveoscleral outflow .
Action Environment
The efficacy of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester can be influenced by environmental factors such as the thickness of the cornea . Prostaglandin analogs have relatively poor corneal penetration, and their efficacy was reportedly reduced in patients with thick corneas .
Analyse Biochimique
Biochemical Properties
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester plays a crucial role in various biochemical reactions. It primarily interacts with the prostaglandin F2alpha (FP) receptor, a G-protein-coupled receptor that mediates several physiological processes. The compound binds to the FP receptor with high affinity, leading to the activation of downstream signaling pathways . This interaction triggers a cascade of events, including the activation of phospholipase C, which subsequently increases intracellular calcium levels and activates protein kinase C (PKC) . These biochemical interactions are essential for the compound’s therapeutic effects, particularly in reducing intraocular pressure in glaucoma patients .
Cellular Effects
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester exerts significant effects on various cell types and cellular processes. In ocular tissues, it promotes the outflow of aqueous humor, thereby reducing intraocular pressure . This effect is mediated through the activation of the FP receptor, which leads to changes in cell signaling pathways, including the activation of calcium and PKC signaling . Additionally, the compound influences gene expression by modulating the activity of transcription factors involved in cellular metabolism and inflammation . These cellular effects are crucial for its therapeutic efficacy in treating glaucoma and other ocular conditions.
Molecular Mechanism
The molecular mechanism of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester involves its binding to the FP receptor, which triggers a series of intracellular events . Upon binding, the receptor undergoes a conformational change that activates G-proteins, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG) . These molecules increase intracellular calcium levels and activate PKC, which in turn phosphorylates various target proteins involved in cellular functions . Additionally, the compound can modulate gene expression by influencing the activity of transcription factors, thereby affecting cellular metabolism and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester can vary over time. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form the active free acid . This hydrolysis is catalyzed by esterases present in ocular tissues, leading to a sustained release of the active compound . Long-term studies have shown that the compound maintains its efficacy in reducing intraocular pressure over extended periods, with minimal degradation .
Dosage Effects in Animal Models
The effects of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester vary with different dosages in animal models. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can induce side effects such as ocular hyperemia and irritation . Studies in monkeys have shown that the compound’s efficacy in reducing intraocular pressure is dose-dependent, with higher doses leading to more pronounced effects . Additionally, toxicological studies have indicated that extremely high doses may cause systemic toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is involved in several metabolic pathways. Upon administration, the compound undergoes hydrolysis to form the active free acid, which then interacts with the FP receptor . The free acid can be further metabolized by enzymes such as cyclooxygenases and lipoxygenases, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the overall therapeutic effects of the compound . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites in ocular tissues .
Transport and Distribution
The transport and distribution of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester within cells and tissues are facilitated by specific transporters and binding proteins . The compound is lipophilic, allowing it to readily diffuse across cell membranes and accumulate in ocular tissues . Once inside the cells, it can bind to intracellular receptors and transport proteins, which help in its distribution to specific cellular compartments . The compound’s distribution is also influenced by its interaction with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester exhibits specific subcellular localization patterns that are crucial for its activity . The compound primarily localizes to the plasma membrane, where it interacts with the FP receptor . Additionally, it can be found in the cytoplasm and nucleus, where it influences various cellular processes . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular functions and exert its therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester involves several steps, starting from commercially available precursors. The synthetic route typically includes:
Organo-catalytic Domino-Aldol Reaction: This step involves the formation of the core structure of the prostaglandin.
Mizoroki-Heck Reaction: This reaction is used to introduce the necessary side chains.
Wittig Reaction: This step is crucial for forming the double bonds in the prostaglandin structure.
Oxidation-Decarboxylation Sequence: This sequence is used to finalize the prostaglandin structure by introducing the necessary functional groups.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of biocatalysis and other green chemistry techniques is becoming more common to improve yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Latanoprost: Another prostaglandin analog used for reducing intraocular pressure.
Travoprost: Similar in function but with different side chain modifications.
Bimatoprost: Known for its dual mechanism of action involving both prostaglandin analog and nitric oxide donation.
Uniqueness
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is unique due to its specific stereochemistry and the presence of a methyl group at the 15th position. This modification enhances its binding affinity to FP receptors, making it highly effective in reducing intraocular pressure .
Propriétés
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O5/c1-5-6-11-15-24(4,28)16-14-20-19(21(25)17-22(20)26)12-9-7-8-10-13-23(27)29-18(2)3/h7,9,14,16,18-22,25-26,28H,5-6,8,10-13,15,17H2,1-4H3/b9-7-,16-14+/t19-,20-,21+,22-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLOOJUPVUOLJU-JPXDXFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157283-72-2 | |
| Record name | Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-15-methyl-, 1-methylethyl ester, (5Z,9α,11α,13E,15S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157283-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


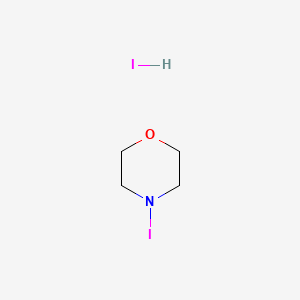



![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)
